

# In Vitro Characterization of ONC-392: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Cmi-392  |           |
| Cat. No.:            | B1669265 | Get Quote |

Note: This document summarizes the in vitro characterization of ONC-392. Based on the available scientific literature, it is presumed that "Cmi-392" refers to ONC-392, a next-generation anti-CTLA-4 monoclonal antibody.

#### Introduction

ONC-392 (also known as gotistobart or BNT316) is a humanized IgG1 monoclonal antibody targeting the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4), a critical immune checkpoint receptor.[1][2][3] Unlike first-generation anti-CTLA-4 antibodies, ONC-392 possesses a unique mechanism of action characterized by its pH-sensitive binding to CTLA-4. This property allows it to preserve CTLA-4 recycling to the cell surface, particularly in the neutral pH environment of peripheral tissues, while still effectively targeting regulatory T cells (Tregs) within the acidic tumor microenvironment.[4][5][6] This novel mechanism is designed to enhance anti-tumor immunity while mitigating the immune-related adverse events (irAEs) associated with constitutive CTLA-4 blockade.[4][5][6]

This technical guide provides a comprehensive overview of the in vitro characterization of ONC-392, including its binding properties, functional activity, and proposed signaling pathway.

### **Data Presentation**

# Table 1: Binding Affinity of ONC-392 to Human Fc Receptors



| Fc Receptor      | Binding Characteristics of ONC-392                              | Reference |
|------------------|-----------------------------------------------------------------|-----------|
| FcyRI (CD64)     | Comparable to wild-type IgG1                                    | [4]       |
| FcyRIIA (CD32a)  | Comparable to wild-type IgG1                                    | [4]       |
| FcyRIIB (CD32b)  | 7-10 fold reduced affinity compared to wild-type IgG1           | [4]       |
| FcyRIIIA (CD16a) | Comparable to wild-type IgG1                                    | [4]       |
| FcRn             | Approximately 6-fold higher affinity compared to wild-type IgG1 | [4]       |

**Table 2: pH-Dependent Binding Affinity of an ONC-392** 

Analog (HL32) to CTLA-4

| рН  | Fold Change in Affinity (relative to pH 7.4) | Reference |
|-----|----------------------------------------------|-----------|
| 7.4 | 1.0                                          | [7]       |
| 5.5 | ~3.4-fold decrease                           | [7]       |

Note: Data for a specific ONC-392 analog, HL32, is presented as a surrogate for ONC-392's pH-sensitive binding, as detailed quantitative data for ONC-392 across a pH range was not available in the public domain.

# Experimental Protocols Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

Objective: To determine the binding kinetics and affinity of ONC-392 to human CTLA-4 and various Fc receptors.

Methodology:



- Immobilization: Recombinant human CTLA-4 or Fc receptor proteins are immobilized on a sensor chip surface.
- Analyte Injection: A series of concentrations of ONC-392 are flowed over the chip surface.
- Data Acquisition: The association and dissociation of ONC-392 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
- Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1
   Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). For pH-dependent binding, the running buffer is adjusted to the desired pH.[4]

# Flow Cytometry for Regulatory T Cell (Treg) Depletion Assay

Objective: To assess the ability of ONC-392 to mediate the depletion of regulatory T cells in vitro.

#### Methodology:

- Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
- Co-culture: PBMCs are co-cultured with target cells (e.g., a cancer cell line expressing relevant antigens).
- Treatment: The co-culture is treated with varying concentrations of ONC-392 or an isotype control antibody.
- Staining: After an incubation period, cells are harvested and stained with fluorescently labeled antibodies against T cell markers (e.g., CD4, CD25, FoxP3) to identify the Treg population (typically CD4+CD25+FoxP3+).
- Data Acquisition and Analysis: The percentage of Tregs in the total CD4+ T cell population is quantified using a flow cytometer. A reduction in the percentage of Tregs in the ONC-392treated samples compared to the control indicates Treg depletion.[4]



## **Confocal Microscopy for CTLA-4 Trafficking Analysis**

Objective: To visualize the intracellular trafficking and recycling of CTLA-4 in the presence of ONC-392.

#### Methodology:

- Cell Culture and Transfection: A suitable T cell line (e.g., Jurkat) is cultured and may be transfected with a fluorescently tagged CTLA-4 construct (e.g., CTLA-4-GFP).
- Antibody Labeling: Cells are incubated with fluorescently labeled ONC-392 or a control anti-CTLA-4 antibody.
- Live-Cell Imaging: The trafficking of the antibody-CTLA-4 complex is visualized in real-time using a confocal microscope.
- Image Analysis: The localization of the fluorescent signal is analyzed over time to determine
  whether the complex is targeted to lysosomes for degradation or recycled back to the cell
  surface. This can be further investigated by co-staining with lysosomal markers (e.g.,
  LAMP1).[4]

# **Mandatory Visualization**















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. stemcell.com [stemcell.com]
- 2. Frontiers | Current understanding of CTLA-4: from mechanism to autoimmune diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]



- 5. BioNTech and OncoC4 Present Positive Phase 1/2 Data for Antibody Candidate BNT316/ONC-392 in Hard-to-Treat NSCLC at ASCO BioSpace [biospace.com]
- 6. njbio.com [njbio.com]
- 7. Structure of CTLA-4 complexed with a pH-sensitive cancer immunotherapeutic antibody -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Characterization of ONC-392: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669265#in-vitro-characterization-of-cmi-392]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com